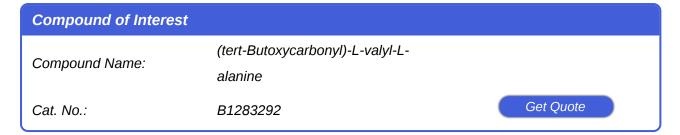


Spectroscopic Profile of (tert-Butoxycarbonyl)-L-valyl-L-alanine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **(tert-Butoxycarbonyl)-L-valyl-L-alanine** (Boc-Val-Ala), a crucial dipeptide derivative frequently utilized in the synthesis of therapeutic peptides and as a cleavable linker in antibody-drug conjugates (ADCs). This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring these spectra.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data for Boc-Val-Ala based on the analysis of its constituent amino acids and general principles of peptide spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for (tert-Butoxycarbonyl)-L-valyl-L-alanine in CDCl₃



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.0-7.5	d	1H	NH (Ala)
~5.0-5.5	d	1H	NH (Val)
~4.3-4.6	m	1H	α-CH (Ala)
~4.0-4.3	m	1H	α-CH (Val)
~2.0-2.3	m	1H	β-CH (Val)
1.45	S	9H	C(CH ₃) ₃ (Boc)
~1.3-1.5	d	3H	β-CH ₃ (Ala)
~0.9-1.0	d	6H	γ-CH3 (Val)
~11.0-12.0	br s	1H	СООН

Table 2: Predicted ¹³C NMR Spectroscopic Data for **(tert-Butoxycarbonyl)-L-valyl-L-alanine** in CDCl₃

Chemical Shift (δ) ppm	Assignment
~173-176	C=O (Ala, acid)
~171-173	C=O (Val, amide)
~155-157	C=O (Boc)
~80	C(CH ₃) ₃ (Boc)
~58-60	α-CH (Val)
~48-50	α-CH (Ala)
~30-32	β-CH (Val)
28.3	C(CH ₃) ₃ (Boc)
~18-20	β-CH₃ (Ala)
~17-19	y-CH₃ (Val)



Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for (tert-Butoxycarbonyl)-L-valyl-L-alanine

Wavenumber (cm ⁻¹)	Functional Group	Description
~3300	N-H	Amide A, stretching
~2970	С-Н	Alkyl stretching
~1740	C=O	Carboxylic acid carbonyl stretching
~1700	C=O	Urethane carbonyl (Boc) stretching
~1650	C=O	Amide I, C=O stretching
~1530	N-H	Amide II, N-H bending

Mass Spectrometry (MS)

The molecular formula for **(tert-Butoxycarbonyl)-L-valyl-L-alanine** is C₁₃H₂₄N₂O₅, with a molecular weight of 288.34 g/mol .[1]

Table 4: Predicted Mass Spectrometry Data for (tert-Butoxycarbonyl)-L-valyl-L-alanine

m/z	lon	Description
289.17	[M+H]+	Protonated molecular ion
311.15	[M+Na]+	Sodium adduct
233.15	[M+H-C ₄ H ₈] ⁺	Loss of isobutylene from Boc group
189.13	[M+H-Boc]+	Loss of the Boc group
116.07	[Boc-Val]+ fragment	b-ion fragment
90.05	[Ala+H]+	y-ion fragment



Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of protected peptide fragments.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of (tert-Butoxycarbonyl)-L-valyl-L-alanine in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

- Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.[2][3] For transmission spectroscopy, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
- Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[2][3] Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

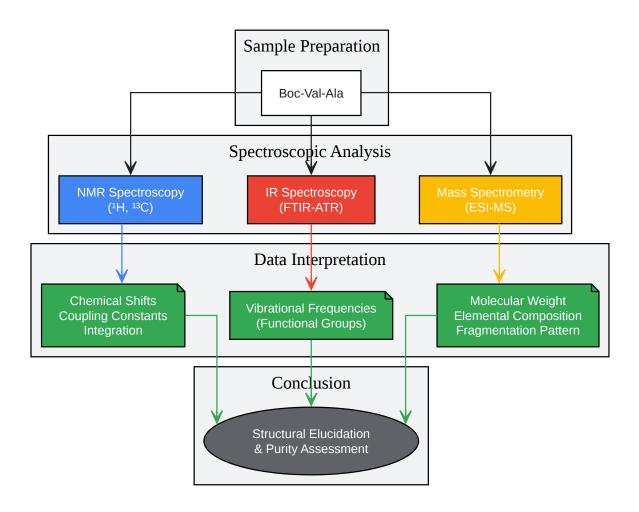
• Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.



Data Acquisition: Introduce the sample into the mass spectrometer via electrospray ionization (ESI).[4][5] Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500. For fragmentation analysis (MS/MS), the protonated molecular ion ([M+H]+) is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions.[4][5]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a dipeptide like **(tert-Butoxycarbonyl)-L-valyl-L-alanine**.



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References

- 1. N-(tert-Butoxycarbonyl)-L-valyl-L-alanine | C13H24N2O5 | CID 14657712 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00018H [pubs.rsc.org]
- 3. iris.cnr.it [iris.cnr.it]
- 4. Mass spectral study of Boc-carbo-beta3-peptides: differentiation of two pairs of positional and diastereomeric isomers PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
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